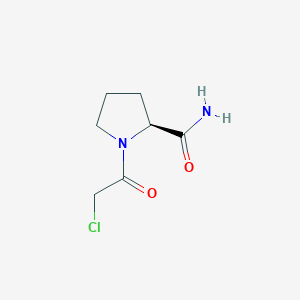

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

描述

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide is a chemical compound synthesized from L-proline, a naturally occurring amino acid. It serves as a key intermediate in the production of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are a class of medications used to treat type 2 diabetes. DPP-IV inhibitors, such as Vildagliptin, work by increasing the levels of incretin hormones, which in turn stimulate insulin release and decrease glucagon production, thereby lowering blood glucose levels .

Synthesis Analysis

The synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide involves a multi-step process starting with L-proline. The initial step is the reaction of L-proline with chloroacetyl chloride to form an N-acylated product. This intermediate is then converted into the carbonitrile derivative through a series of reactions including carboxyl amination and carboxamide dehydration. The overall yield of the target compound was reported to be 42.3%, indicating a moderately efficient synthesis process. The synthesis route is noted for its lower cost, simplicity, and mild reaction conditions .

Molecular Structure Analysis

The molecular structure of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide was confirmed using spectroscopic methods such as hydrogen-1 nuclear magnetic resonance (^1H NMR) and mass spectrometry (MS). These techniques are crucial for verifying the chemical structure and purity of the synthesized compound. The confirmation of the structure is essential for ensuring the compound's suitability for further use in the synthesis of DPP-IV inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide are characterized by their selectivity and specificity. The initial N-chloroacetylation of L-proline is a key step that introduces the chloroacetyl functional group. Subsequent amination and dehydration steps are carefully controlled to prevent side reactions and to maximize the yield of the desired carbonitrile intermediate. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the best possible outcome .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide are not detailed in the provided papers, such properties typically include melting point, boiling point, solubility, and stability. These properties are important for handling the compound and for its storage. The chemical reactivity, including its susceptibility to hydrolysis or interaction with other reagents, is also crucial for its use in further chemical transformations, such as the synthesis of DPP-IV inhibitors .

科学研究应用

Synthesis and Characterization

- (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, closely related to the compound of interest, was synthesized from L-proline, highlighting its potential as a precursor in chemical syntheses. The synthesis process involved N-chloroacetion, carboxyl amination, and carboxamide dehydration, achieving an overall yield of 42.3% (Ma Yu-zhuo, 2010).

Ring Opening and Formation of Dibenzoxanthenes

- A study demonstrated the acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides, leading to the formation of new substituted dibenzoxanthenes. This indicates the compound's potential role in complex organic reactions (А.S. Gazizov et al., 2015).

Synthesis of Functionalized Thieno[2,3-b]pyridines

- Research on the reaction of 3-aminotthieno[2,3-b]pyridine-2-carboxamides with chloroacetyl chloride, similar to (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide, resulted in the production of monothiooxamides, suggesting the compound's utility in synthesizing heterocyclic structures (D. Lukina et al., 2017).

Study of Molecular Structure and Conformation

- The molecular structure and conformation of a solvated form of pyrrolidine-2-carboxamide (similar to the compound ) were studied, suggesting its potential in crystallography and molecular design (Surajit Banerjee et al., 2002).

Role in Asymmetric Synthesis

- Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrolidine-2-carboxamides, similar in structure to the compound of interest, have been used as chiral auxiliaries in the asymmetric synthesis of (S)-α-amino acids, demonstrating its relevance in stereochemistry and pharmaceutical synthesis (Y. Belokon’ et al., 2002).

Application in Organic Synthesis

- A study on the biotransformation of pyrrolidine-2,5-dicarboxamides (related to the compound ) in organic synthesis showed the potential of these compounds in creating druglike pyrroline-fused diazepin-11(5H)-one compounds (Peng Chen et al., 2012).

Key Intermediate in Dipeptidyl Peptidase IV Inhibitors

- (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, closely related to the compound, was identified as a key intermediate in the synthesis of Dipeptidyl Peptidase IV inhibitors, which are significant in diabetes treatment (Santosh K. Singh et al., 2008).

属性

IUPAC Name |

(2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h5H,1-4H2,(H2,9,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDRUBGIBPCRBH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473494 | |

| Record name | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | |

CAS RN |

214398-99-9 | |

| Record name | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)

amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)

![6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid](/img/structure/B106411.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)